molecular formula C11H11IN2 B13343307 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole

4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole

Cat. No.: B13343307
M. Wt: 298.12 g/mol
InChI Key: KJASMFCMMMJVHU-UHFFFAOYSA-N
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Description

4-Iodo-1,5-dimethyl-3-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 4, two methyl groups at positions 1 and 5, and a phenyl group at position 3. The molecular formula is C11H11IN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of iodine. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like Selectfluor . The process can be summarized as follows:

    Cyclocondensation: 1,3-dicarbonyl compounds react with phenylhydrazine to form the pyrazole ring.

    Iodination: The pyrazole ring is then iodinated at position 4 using iodine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,5-dimethyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Iodine and Ammonium Hydroxide: Used for iodination reactions.

    Organometallic Reagents: Used for substitution reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazoles, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1,5-dimethyl-3-phenyl-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11IN2

Molecular Weight

298.12 g/mol

IUPAC Name

4-iodo-1,5-dimethyl-3-phenylpyrazole

InChI

InChI=1S/C11H11IN2/c1-8-10(12)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

KJASMFCMMMJVHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=CC=C2)I

Origin of Product

United States

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